molecular formula C16H20N2O2 B11174355 5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11174355
M. Wt: 272.34 g/mol
InChI Key: SMNOTBYMCUJLCC-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound belonging to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles. For instance, the reaction of 2-bromoacetophenone with an amide in the presence of a base can yield the oxazole ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine, such as 3-methylbutylamine, under suitable conditions.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide: Characterized by the presence of a phenyl group and a carboxamide group.

    5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-thiazole-4-carboxamide: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

    5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-imidazole-4-carboxamide: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to thiazole and imidazole derivatives

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

5-methyl-N-(3-methylbutyl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-11(2)9-10-17-16(19)14-12(3)20-18-15(14)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,19)

InChI Key

SMNOTBYMCUJLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC(C)C

Origin of Product

United States

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